molecular formula C14H13ClNO4PS B12720295 Phenylphosphonothioic acid O-(3-chloro-4-nitrophenyl) O-ethyl ester CAS No. 92189-93-0

Phenylphosphonothioic acid O-(3-chloro-4-nitrophenyl) O-ethyl ester

Katalognummer: B12720295
CAS-Nummer: 92189-93-0
Molekulargewicht: 357.7 g/mol
InChI-Schlüssel: ZJXLHUMZTYLJDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 2951427 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of BRN 2951427 involves specific reaction conditions and routes. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

BRN 2951427 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

BRN 2951427 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of BRN 2951427 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the ubiquinone-binding region of succinate dehydrogenase, affecting cellular respiration and energy production . This interaction can lead to increased intracellular reactive oxygen species (ROS) levels, changes in mitochondrial membrane potential, and alterations in cell membrane permeability.

Vergleich Mit ähnlichen Verbindungen

BRN 2951427 can be compared with other similar compounds, such as:

BRN 2951427 stands out due to its unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

92189-93-0

Molekularformel

C14H13ClNO4PS

Molekulargewicht

357.7 g/mol

IUPAC-Name

(3-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-11-8-9-14(16(17)18)13(15)10-11/h3-10H,2H2,1H3

InChI-Schlüssel

ZJXLHUMZTYLJDI-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.